Methane-d3

Vue d'ensemble

Description

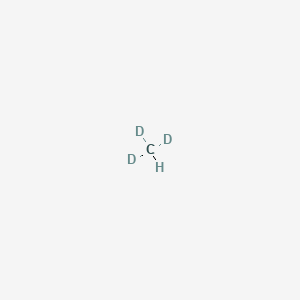

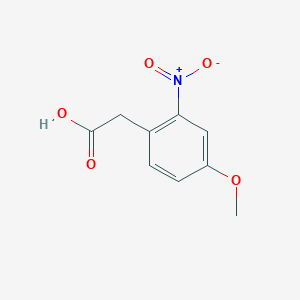

Methane-d3, also known by its CAS Number 676-80-2, is a variant of methane where three of the hydrogen atoms are replaced by deuterium . It has a molecular weight of 19.06 .

Molecular Structure Analysis

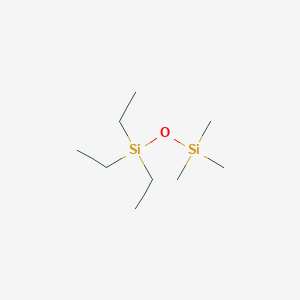

The linear formula for this compound is CHD3 . The structure of this compound can be represented by the SMILES string [2H]C([2H])[2H] and the InChI key VNWKTOKETHGBQD-FIBGUPNXSA-N .

Chemical Reactions Analysis

This compound, like methane, can undergo various chemical reactions. For instance, methane has been used in steam reforming reactions . Additionally, methane has been encapsulated within cages of C60 fullerene, providing insights into intermolecular interactions and predicted spectroscopic responses .

Physical And Chemical Properties Analysis

This compound has a boiling point of -161°C and a melting point of -183°C . It has a vapor density of 0.55 (vs air) .

Applications De Recherche Scientifique

Catalysis and Methane Conversion

Methane, the primary component of natural gas, has significant potential as a feedstock for producing valuable chemicals, but its conversion is challenging due to the high C–H bond energy. Studies have explored different catalysts and methods to facilitate this conversion:

C–H Bond Activation by Co3O4 Nanocrystals : A study using density functional theory (DFT) calculations found that methane activation on Co3O4 nanocrystals is feasible with low energy barriers, highlighting the potential of Co–O ion pairs as active sites for C–H bond activation, leading to methane oxidation to methanol and other products (Yang‐Gang Wang et al., 2014).

Selective C-H Bond Cleavage by Gold Clusters : Research uncovered that small gold cluster cations lead to selective C-H bond dissociation in methane, forming hydrido methyl complexes. This process demonstrates the potential for using gold clusters in the rational design of catalysts for methane conversion (S. M. Lang et al., 2017).

Environmental Applications

Methane's role in greenhouse gas emissions and its potential for energy production also places it at the center of environmental research:

Denitrification Using Methane : Methane serves as an inexpensive electron donor for biological denitrification processes, involving consortia of microorganisms. This research is crucial for wastewater treatment and reducing nitrate levels in water sources (O. Modin et al., 2007).

High-rate Methanol Production : A study on ammonia-oxidizing bacteria (AOB) showcased the ability to convert methane to methanol with high efficiency. This biological process presents an innovative way to utilize methane for producing methanol, a valuable chemical feedstock (Edris Taher & K. Chandran, 2013).

Energy Production and Methane Utilization

The conversion of methane into more valuable chemicals and fuels is crucial for energy production and resource utilization:

Catalytic Conversion of Methane to Chemicals and Fuels : Catalytic strategies for methane conversion to ethylene, liquid hydrocarbon fuels, and other chemicals are explored, addressing the challenges and potential solutions for utilizing methane reserves more efficiently (J. Lunsford, 2000).

Room-Temperature Methane Conversion : The use of graphene-confined single Fe atoms for direct methane conversion to C1 oxygenated products at room temperature presents a novel approach to methane utilization, bypassing the need for high-energy inputs (Xiaoju Cui et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Methane-d3, also known as trideuteriomethane, is a variant of methane where three of the hydrogen atoms are replaced by deuterium, an isotope of hydrogen. The primary targets of this compound are methanogens, a group of microorganisms that produce methane as a metabolic byproduct .

Mode of Action

This compound interacts with its targets, the methanogens, through a process known as methanogenesis . This is a biochemical reaction where methanogens convert hydrogen and carbon dioxide into methane . This compound, being a variant of methane, is expected to participate in similar reactions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is methanogenesis . In this process, methanogens convert hydrogen and carbon dioxide into methane . This compound, due to its structural similarity to methane, is likely to be involved in similar biochemical pathways. Methanogenesis is a key part of the global carbon cycle and plays a significant role in the production of natural gas .

Pharmacokinetics

It is primarily excreted unchanged via the lungs .

Result of Action

The primary result of the action of this compound is the production of methane, a potent greenhouse gas . This process contributes to the global carbon cycle and plays a significant role in the production of natural gas .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of methanogens, the primary targets of this compound, can be affected by variations in temperature and water availability . Furthermore, the presence of other gases, such as oxygen, can inhibit the activity of methanogens and thus the production of methane .

Propriétés

IUPAC Name |

trideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449539 | |

| Record name | Methane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

19.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676-80-2 | |

| Record name | Methane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methane-d3 contribute to understanding catalytic mechanisms, particularly in hydrogenolysis reactions?

A1: this compound plays a crucial role in elucidating reaction mechanisms on catalyst surfaces. For instance, studies using this compound and LaCoO3 catalysts revealed a unique hydrogenolysis pathway . The reaction of propane or butane with deuterium gas (D2) over LaCoO3 yielded significant amounts of this compound (CD3H) and methane-d4 (CD4), alongside minimal deuterium-exchanged alkanes. This observation, coupled with the equilibration of gaseous H2, HD, and D2, suggests a mechanism where the carbon-carbon bonds in the alkane break almost simultaneously due to adsorbed hydrogen atom attacks . This points towards a synergistic catalytic effect, with Co3+ ions facilitating C-C bond cleavage and oxygen vacancies enabling hydrogen activation.

Q2: What insights do kinetic studies with this compound provide about its interaction with nickel catalysts?

A2: Kinetic investigations using this compound shed light on its interaction with nickel catalysts . The disappearance of methane-d4 follows first-order kinetics, indicating a dissociative adsorption mechanism on the catalyst surface. This process exhibits an activation energy of 20.9 kcal/mol within the temperature range of 100-255°C. The formation of this compound and methane-d2 on the nickel surface also adheres to first-order kinetics, suggesting a stepwise hydrogen exchange process. Further analysis reveals the presence of CHx, CH2x, and CH3x fragments (where x represents either hydrogen or deuterium) on the catalyst surface, with higher temperatures favoring the equilibrium shift towards CH3x .

Q3: What are the implications of using this compound in diffusion studies?

A3: this compound proves valuable in diffusion studies, often paired with other gases like neon or methane-d4 . While the provided abstracts don't delve into specific findings, such studies contribute to a deeper understanding of molecular transport phenomena, providing insights into parameters like diffusion coefficients and their dependence on factors like temperature and pressure. This information is crucial in various fields, including materials science and chemical engineering.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)